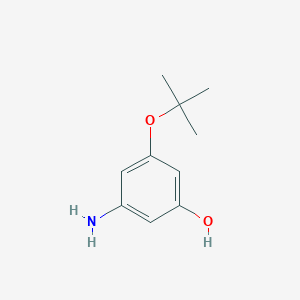

3-Amino-5-(tert-butoxy)phenol

Description

Significance of Aminophenols in Synthetic Organic Transformations

Aminophenols, which contain both an amino and a hydroxyl group on the aromatic ring, are particularly valuable building blocks in organic chemistry. google.com The presence of these two distinct functional groups, one basic (amino) and one acidic (hydroxyl), provides multiple reaction sites for a variety of chemical transformations. google.com This dual reactivity allows for the selective modification of either group, leading to a diverse range of derivatives.

The amino group can undergo acylation, alkylation, and diazotization reactions, while the hydroxyl group can be etherified, esterified, or used in coupling reactions. chemicalbook.com This versatility makes aminophenols key precursors in the synthesis of dyes, photographic developers, and, most notably, a wide range of pharmaceuticals. google.com For instance, 4-aminophenol (B1666318) is a crucial intermediate in the industrial production of the common analgesic, paracetamol. researchgate.net The relative position of the amino and hydroxyl groups (ortho, meta, or para) further influences their chemical behavior and the types of cyclic structures that can be formed. google.com

Strategic Importance of tert-Butyl Groups in Phenolic Architectures

The introduction of a tert-butyl group onto a phenolic ring has profound strategic implications in organic synthesis. The bulky nature of the tert-butyl group provides significant steric hindrance, which can direct the regioselectivity of subsequent reactions by blocking certain positions on the aromatic ring. mdpi.com This steric shield also enhances the stability of the phenolic compound and its derivatives by protecting the hydroxyl group from unwanted side reactions. mdpi.com

Furthermore, the tert-butyl group is an effective protecting group for the phenolic hydroxyl. Aryl tert-butyl ethers are stable under a variety of reaction conditions, including basic and some acidic environments. This stability allows chemists to perform reactions on other parts of the molecule without affecting the phenol (B47542). The tert-butyl group can be cleaved under specific acidic conditions when its removal is desired. chemcd.com The electron-donating inductive effect of the tert-butyl group also influences the electronic properties of the phenol, enhancing the electron density on the aromatic ring. mdpi.com

Overview of Current Research Trajectories for 3-Amino-5-(tert-butyl)phenol and Related Analogues

While dedicated research specifically on 3-Amino-5-(tert-butoxy)phenol is not extensively documented in publicly available literature, its structure suggests significant potential in several research areas. Its analogues, such as 2-amino-4-tert-butylphenol (B71990) and other sterically hindered aminophenols, are actively being investigated for their utility in various applications.

Research into related compounds indicates a trajectory towards their use as:

Intermediates in Pharmaceutical Synthesis: The combination of the reactive amino group and the protected, sterically hindered phenol makes this compound an attractive starting material for the synthesis of complex drug candidates. The tert-butoxy (B1229062) group can be retained to modulate lipophilicity or removed at a later stage to reveal the free phenol for further functionalization.

Precursors to Biologically Active Heterocycles: The amino and hydroxyl groups are perfectly positioned for cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry. researchgate.net For example, 2-amino-4-tert-butylphenol has been used to prepare 2-(pyridyl)benzoxazole derivatives with biological importance. sigmaaldrich.com

Building Blocks for Novel Ligands: The steric bulk and electronic properties imparted by the tert-butyl group can be exploited in the design of ligands for metal catalysts, potentially influencing the catalyst's activity and selectivity.

Monomers for Specialty Polymers: The bifunctional nature of the molecule could allow it to be used in the synthesis of high-performance polymers with tailored thermal and mechanical properties.

A patent for the preparation of the related compound, 2,4-ditertbutyl-5-aminophenol, outlines a synthetic strategy involving the acetylation of m-aminophenol, followed by a Friedel-Crafts tert-butylation, and subsequent deacetylation. google.com This suggests a plausible synthetic route to This compound could involve the protection of the amino group of 3-aminophenol (B1664112), followed by O-tert-butylation of the hydroxyl group, and subsequent deprotection of the amino group. The exploration of such synthetic routes and the investigation of the reactivity and potential applications of This compound and its analogues remain a promising area for future research in advanced organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-amino-5-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C10H15NO2/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6,12H,11H2,1-3H3 |

InChI Key |

GBPAMPBYCKGLJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC(=C1)O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Characterization of 3 Amino 5 Tert Butyl Phenol

Experimental Spectroscopic Techniques for Structural Elucidation

Detailed experimental data for 3-Amino-5-(tert-butoxy)phenol is not available to populate the following subsections.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure and Conformation

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and conformational analysis data for this compound are not found in surveyed scientific databases.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Experimentally obtained FT-IR and FT-Raman spectra, including peak assignments for the characteristic vibrational modes of this compound, are not available in the public literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight is known (181.23 g/mol ), detailed mass spectrometry analysis, including electron ionization (EI) or electrospray ionization (ESI) fragmentation patterns for this compound, has not been publicly documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Data regarding the UV-Vis absorption maxima (λmax) and corresponding electronic transitions for this compound are not available.

X-ray Crystallography for Solid-State Molecular Geometry

There are no published single-crystal X-ray diffraction studies for this compound, and therefore, precise bond lengths, bond angles, and crystal packing information cannot be provided.

Electrochemical Analysis (Cyclic Voltammetry) for Redox Properties

Specific data on the oxidation and reduction potentials of this compound from cyclic voltammetry studies are not found in the reviewed literature.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the molecular properties of compounds like this compound, offering insights that complement experimental data.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and geometry of molecules. ijaemr.comnih.gov It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.govstackexchange.com Functionals are approximations of the exchange-correlation energy, which accounts for the complex interactions between electrons. stackexchange.com Basis sets are sets of mathematical functions used to build molecular orbitals.

For molecules like substituted phenols, a variety of functionals can be employed. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and versatile choice that often provides reliable results for organic molecules. researchgate.netijaemr.comstackexchange.com Other functionals, such as the range-separated hybrid ωB97X-D, can also offer high accuracy, particularly for non-covalent interactions. researchgate.netnih.gov

The selection of a basis set is also crucial. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used. researchgate.netresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. ijaemr.com For even greater accuracy, correlation-consistent basis sets like cc-pVTZ may be utilized. nih.gov The choice of both functional and basis set should be guided by the specific properties being investigated and validated against experimental data where possible. stackexchange.com

A common computational approach involves geometry optimization of the molecule using a selected DFT functional and basis set. This process finds the lowest energy arrangement of the atoms, providing a theoretical prediction of the molecule's three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable conformation.

Table 1: Commonly Used DFT Functionals and Basis Sets for Organic Molecules

| Category | Examples | Description |

|---|---|---|

| DFT Functionals | B3LYP, ωB97X-D, PBE0, M06-2X | Approximations for the exchange-correlation energy, crucial for accuracy. researchgate.netstackexchange.comnih.gov |

| Basis Sets | 6-31G(d), 6-311++G(d,p), cc-pVTZ, def2-SVP | Sets of mathematical functions describing the spatial distribution of electrons. stackexchange.comnih.gov |

Once the optimized geometry of this compound is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy.

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. ijaemr.com To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. nih.gov

By comparing the scaled theoretical vibrational spectrum with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. nih.govresearchgate.net This correlation allows for a deeper understanding of the vibrational modes of this compound, including the stretching and bending vibrations of the O-H, N-H, C-O, and C-N bonds, as well as the vibrations of the phenyl ring and the tert-butyl group. Potential Energy Distribution (PED) analysis can be used to quantify the contribution of individual internal coordinates to each normal mode, aiding in the precise assignment of vibrational bands. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. nih.gov It allows for the calculation of electronic absorption spectra, providing insights into the electronic transitions that occur when a molecule absorbs light.

For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions. These theoretical values can then be compared with the experimental UV-Vis absorption spectrum. This comparison helps in understanding the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, and which molecular orbitals are involved.

Natural Bonding Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational technique used to study the bonding and electronic interactions within a molecule. tandfonline.com It transforms the calculated molecular orbitals into a set of localized natural bond orbitals, which are more closely related to the classical Lewis structure representation of a molecule.

For this compound, NBO analysis can provide valuable information about:

Hybridization: The hybridization of the atomic orbitals involved in bonding.

Bonding and Lone Pairs: The nature of the chemical bonds and the localization of lone pair electrons.

Intramolecular Charge Transfer: The delocalization of electron density from occupied NBOs (donor) to unoccupied NBOs (acceptor). This analysis can quantify the stabilizing effects of hyperconjugative interactions, such as the interaction between the lone pairs of the oxygen and nitrogen atoms with the π* orbitals of the phenyl ring.

Hydrogen Bonding: The presence and strength of intramolecular hydrogen bonds, for example, between the hydroxyl group and the amino group.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. taylorandfrancis.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). taylorandfrancis.comajchem-a.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter for predicting the chemical stability and reactivity of a molecule. ajchem-a.comnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability. taylorandfrancis.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino and hydroxyl groups, reflecting their electron-donating nature. The LUMO is likely to be distributed over the aromatic ring. The analysis of the HOMO and LUMO energy levels and their spatial distribution provides insights into the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a greater tendency to donate electrons. taylorandfrancis.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a greater tendency to accept electrons. taylorandfrancis.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. taylorandfrancis.comnih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution within a molecule and for predicting its reactive behavior. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For 3-Amino-5-(tert-butyl)phenol, the MEP map is characterized by distinct regions of varying potential. The oxygen atom of the hydroxyl group and the nitrogen atom of the amino group are expected to be the most electron-rich areas, depicted as regions of negative potential (typically colored red or yellow). These sites are prone to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups, as well as the regions around the aromatic ring protons, will exhibit a positive electrostatic potential (colored blue), making them susceptible to nucleophilic attack.

Key Features of the MEP of 3-Amino-5-(tert-butyl)phenol:

Negative Potential Regions: Concentrated around the oxygen and nitrogen atoms, indicating the primary sites for electrophilic interaction.

Positive Potential Regions: Located on the hydrogen atoms of the -OH and -NH2 groups, representing the most likely sites for nucleophilic interaction.

Aromatic Ring: The electron-donating substituents enhance the nucleophilicity of the benzene (B151609) ring.

Calculation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in photonics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is determined by its hyperpolarizability. For organic molecules, a large hyperpolarizability is often associated with a significant intramolecular charge transfer (ICT) between electron donor and acceptor groups, connected by a π-conjugated system.

In 3-Amino-5-(tert-butyl)phenol, the amino (-NH2) and hydroxyl (-OH) groups act as strong electron donors, while the phenyl ring serves as the π-bridge. The presence of these donor groups is expected to induce a significant NLO response. Computational methods, such as DFT, are employed to calculate the first-order hyperpolarizability (β), a key parameter for second-order NLO materials.

The calculation of NLO properties for similar phenolic compounds has shown that the combination of donor and acceptor groups across a π-system leads to enhanced hyperpolarizability. While 3-Amino-5-(tert-butyl)phenol lacks a strong electron-withdrawing group, the inherent asymmetry in its electronic structure due to the different donor groups can still result in a notable NLO response. The tert-butyl group, while not directly participating in the charge transfer, can influence the molecular geometry and electronic structure, thereby modulating the NLO properties.

To quantify the NLO properties, the components of the first hyperpolarizability tensor (β) are calculated. The total hyperpolarizability can be determined from these components. For comparison, the calculated hyperpolarizability is often benchmarked against that of a standard NLO material like urea. Studies on related aminophenols have demonstrated that their hyperpolarizability can be several times greater than that of urea, indicating their potential as NLO materials. researchgate.net

Table 1: Calculated Nonlinear Optical (NLO) Properties of 3-Amino-5-(tert-butyl)phenol (Illustrative Data)

| Property | Symbol | Illustrative Value | Unit |

| Dipole Moment | µ | ~2.5 - 3.5 | Debye |

| First-Order Hyperpolarizability | β | ~150 - 250 x 10⁻³⁰ | esu |

Note: The values presented in this table are illustrative and based on typical ranges observed for similar aminophenol derivatives in computational studies. Actual experimental or calculated values may vary.

The significant hyperpolarizability predicted for 3-Amino-5-(tert-butyl)phenol suggests its potential for use in the development of new NLO materials. The combination of its electronic asymmetry and the presence of strong electron-donating groups makes it a promising candidate for further experimental and theoretical investigation in the field of photonics.

Derivatization Strategies for 3 Amino 5 Tert Butyl Phenol

Selective Functionalization of Phenolic Hydroxyl Group

The phenolic hydroxyl group of 3-Amino-5-(tert-butyl)phenol can be selectively targeted for various transformations, including acylation, alkylation, and phosphorylation. These reactions allow for the introduction of a wide array of functional groups, thereby modifying the electronic and steric properties of the parent molecule.

Acylation of the phenolic hydroxyl group leads to the formation of phenolic esters. This transformation is typically achieved by reacting the phenol (B47542) with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to activate the hydroxyl group. The choice of acylating agent and reaction conditions can be tailored to achieve high yields and selectivity. For instance, the use of sterically hindered acylating agents can be employed to selectively acylate the less hindered phenolic hydroxyl group in the presence of other nucleophilic groups.

Table 1: Representative Acylation Reactions of Phenols

| Reactant | Acylating Agent | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| Phenol | Acetic Anhydride | Pyridine | Phenyl acetate (B1210297) | nih.gov |

| p-Cresol | Benzoyl Chloride | Triethylamine | p-Tolyl benzoate | N/A |

| 3-Aminophenol (B1664112) | Acetyl Chloride | Sodium Bicarbonate | 3-Acetamidophenyl acetate | N/A |

The synthesis of phenolic ethers from 3-Amino-5-(tert-butyl)phenol can be accomplished through alkylation of the hydroxyl group. This reaction typically involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide or another alkylating agent. researchgate.net The Williamson ether synthesis is a classic example of this type of transformation. The choice of base and solvent is crucial to control the reaction's selectivity, particularly to avoid N-alkylation of the amino group. Phase transfer catalysis can be an effective method for the alkylation of phenols, allowing for mild reaction conditions and high yields. cdnsciencepub.com The use of solid acid catalysts has also been explored for the tert-butylation of phenols, which can offer advantages in terms of catalyst recyclability and process sustainability. researchgate.netmdpi.com

Table 2: Examples of Phenol Alkylation Reactions

| Phenol Derivative | Alkylating Agent | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| Phenol | tert-Butanol (B103910) | Zeolite HY | 2-tert-Butylphenol and 4-tert-Butylphenol | capes.gov.br |

| 4-Chlorophenol | Di-tert-butylperoxide | Iron(III) and HCl | 2,4-di-tert-butyl-4-chlorophenol | nih.gov |

| 3-Ethylphenol | Di-tert-butylperoxide | Iron(III) and HCl | 2-tert-Butyl-5-ethylphenol | nih.gov |

Phosphorylation of the phenolic hydroxyl group introduces a phosphate (B84403) or phosphonate (B1237965) moiety, which can significantly alter the biological and physicochemical properties of the molecule. This can be achieved by reacting the phenol with a suitable phosphorylating agent, such as a phosphoryl chloride or a phosphoramidite, in the presence of a base. The reaction of phenols with hexaalkylphosphorous triamides can lead to the formation of dioxaphosphocins. researchgate.net These reactions are often sensitive to steric hindrance and the electronic nature of the substituents on the phenol ring.

Table 3: Phosphorylation of Phenolic Compounds

| Phenol Derivative | Phosphorylating Agent | Product Type | Reference |

|---|---|---|---|

| p-tert-Butylthiacalix rsc.orgarene | PCl₃ | Phosphorous diester chloride | researchgate.net |

| Oligophenols | Hexaalkylphosphorous triamides | Dibenzo[d,g] cdnsciencepub.comnih.govorganic-chemistry.orgdioxaphosphocins | researchgate.net |

Modifications of the Amino Group

The amino group of 3-Amino-5-(tert-butyl)phenol provides another site for derivatization, allowing for the formation of amides, sulfonamides, and other nitrogen-containing functional groups. These modifications can be used to introduce new functionalities or to protect the amino group during subsequent synthetic steps.

The amino group can readily undergo acylation to form amide bonds. This is a fundamental transformation in organic chemistry and can be achieved using a variety of reagents and methods. nih.gov Common acylating agents include acid chlorides, anhydrides, and carboxylic acids activated with coupling reagents. The formation of an amide bond can be used to link the 3-Amino-5-(tert-butyl)phenol core to other molecules, including peptides and other bioactive compounds. researchgate.net The reaction conditions can be optimized to ensure high yields and to avoid competing reactions at the phenolic hydroxyl group.

Table 4: Reagents for Amide Bond Formation

| Amine | Acylating Agent/Method | Key Features | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Aldehydes with nBu₄NI/TBHP | Metal-free catalytic amide bond formation | researchgate.net |

| Amino Acids | Amino Acid Fluorides | Stable and effective coupling agents | researchgate.net |

| Amines | O-alkyl S-(pyridin-2-yl)carbonothiolates | Selective protection of amino groups | organic-chemistry.org |

To achieve selective reactions at other sites of the molecule, it is often necessary to protect the amino group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org The protection of the amino group of 3-Amino-5-(tert-butyl)phenol can be accomplished by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. cdnsciencepub.com The resulting N-Boc protected derivative is stable to many nucleophilic and basic conditions, allowing for selective functionalization of the phenolic hydroxyl group. organic-chemistry.org Deprotection of the Boc group is typically achieved using strong acids, which results in the formation of the corresponding ammonium (B1175870) salt, carbon dioxide, and isobutylene. chegg.com

Table 5: N-Protection of Amines with Boc Anhydride

| Amine Substrate | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| p-Aminophenol | Di-tert-butyl dicarbonate | No base | N-tert-butyloxycarbonyl-p-aminophenol | cdnsciencepub.com |

| Various Amines | Di-tert-butyl dicarbonate | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Mono-N-Boc protected amine | organic-chemistry.org |

| Amines | Di-tert-butyl dicarbonate | Perchloric acid on silica-gel | N-tert-butoxycarbonyl amines | organic-chemistry.org |

Schiff Base Formation for Imino Derivatives

The primary amine functionality of 3-Amino-5-(tert-butoxy)phenol readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. This reaction is a cornerstone of organic synthesis, providing a straightforward method to introduce a wide range of substituents, thereby modifying the electronic and steric properties of the parent molecule.

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the imine. This process is typically catalyzed by an acid or a base and is often carried out under reflux conditions. rsisinternational.orgiieta.orgresearchgate.net For instance, the reaction of 3-aminophenol with various substituted benzaldehydes has been shown to produce a series of Schiff bases in moderate to good yields. researchgate.net These reactions are typically performed under reflux, and the formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum and a singlet for the azomethine proton in the proton nuclear magnetic resonance (¹H NMR) spectrum. researchgate.net

The synthesis of Schiff bases from aminophenols can also be achieved using microwave irradiation, which can significantly reduce reaction times. mediresonline.org The choice of solvent, such as methanol (B129727) or ethanol (B145695), and the presence of a catalytic amount of acid, like glacial acetic acid, can influence the reaction's efficiency. rsisinternational.orgmediresonline.org The resulting Schiff bases can be further utilized as ligands for the formation of metal complexes, which have shown potential in various catalytic applications. rsisinternational.orgrsc.org

Aromatic Ring Functionalization

The aromatic ring of this compound is activated towards electrophilic substitution by both the amino and the tert-butoxy (B1229062) groups. Both are ortho-, para-directing groups, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. lkouniv.ac.in The interplay of these two activating groups, along with the steric hindrance imposed by the bulky tert-butyl group, dictates the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (beyond initial alkylation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. masterorganicchemistry.com In the case of this compound, the strong activating nature of the amino and tert-butoxy groups facilitates reactions with a variety of electrophiles. lkouniv.ac.in However, the bulky tert-butyl group can sterically hinder substitution at the positions ortho to it. nih.gov

The general mechanism of EAS involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org Subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com The rate-determining step is typically the formation of this intermediate. researchgate.net

Halogenation Strategies

The introduction of halogen atoms onto the aromatic ring can significantly alter the electronic properties and reactivity of this compound, providing a handle for further transformations. Halogenation of activated aromatic rings like phenols and anilines often proceeds readily without the need for a Lewis acid catalyst. lkouniv.ac.inmakingmolecules.com

The reaction with halogens such as chlorine (Cl₂) or bromine (Br₂) typically results in substitution at the ortho and para positions. makingmolecules.comyoutube.comyoutube.com Given the positions of the activating groups in this compound, halogenation is expected to occur at the C2, C4, and C6 positions. The reaction conditions can be controlled to favor mono-, di-, or tri-halogenated products. For instance, careful control of stoichiometry and reaction temperature can allow for selective mono-halogenation. nih.gov The reactivity of the halogens decreases down the group, with chlorine being more reactive than bromine. libretexts.org

Nitration and Nitrosation Reactions

Nitration, the introduction of a nitro group (-NO₂), is a classic electrophilic aromatic substitution reaction. The nitro group is a strong electron-withdrawing group and can serve as a precursor to other functional groups, such as an amino group upon reduction. lkouniv.ac.in Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺), the active electrophile. lkouniv.ac.in For highly activated rings, milder nitrating agents may be employed.

Nitrosation, the introduction of a nitroso group (-NO), can be achieved using nitrous acid (HNO₂), which is usually generated in situ from a nitrite (B80452) salt and a strong acid. The electrophile in this case is the nitrosonium ion (NO⁺).

The placement of the nitro or nitroso group on the this compound ring will be directed by the existing substituents to the available ortho and para positions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net To utilize this compound in such reactions, it typically first needs to be converted into a suitable coupling partner, often an aryl halide or triflate. The halogenated derivatives discussed in section 5.3.2 are ideal precursors for these reactions.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are widely used. rhhz.net For example, a bromo- or iodo-substituted this compound could undergo a Suzuki coupling with an arylboronic acid to form a biaryl structure. Similarly, a Buchwald-Hartwig amination could be used to introduce a new nitrogen-based substituent. rhhz.net Copper-catalyzed couplings, like the Ullmann condensation, are also valuable, particularly for forming carbon-oxygen and carbon-nitrogen bonds. mdpi.comresearchgate.net Ligand-free catalytic systems are also being developed to offer more sustainable and cost-effective alternatives. rsc.org

Role of 3 Amino 5 Tert Butyl Phenol in Complex Chemical Synthesis

A Versatile Precursor in the Landscape of Advanced Organic Synthesis

In the field of advanced organic synthesis, 3-Amino-5-(tert-butoxy)phenol has emerged as a valuable building block. Its utility spans from the creation of fine chemicals and specialty materials to the assembly of complex polyaromatic systems and the synthesis of heterocyclic compounds like isoxazole (B147169) derivatives.

A Key Component in the Synthesis of Fine Chemicals and Specialty Materials

The distinct combination of reactive sites on the this compound molecule makes it a desirable precursor for the synthesis of a variety of fine chemicals. These are pure, single substances produced in limited quantities and sold on the basis of their exact chemical composition. The amino and hydroxyl groups can be readily functionalized to introduce a wide range of other chemical moieties, leading to the production of compounds with specific, high-value properties.

While extensive public documentation on its use in specialty materials like specific dyes or polymers is not widespread, the inherent reactivity of the molecule suggests significant potential. The amino group can serve as a chromophore or be diazotized to form azo dyes, while the phenolic hydroxyl allows for the formation of esters and ethers, which can be incorporated into polymer backbones to modify their properties.

A Building Block for the Construction of Complex Polyaromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are a class of compounds with significant interest due to their electronic and photophysical properties. beilstein-journals.org The synthesis of these complex systems often relies on the strategic coupling of smaller aromatic units. While direct, large-scale examples of using this compound for this purpose are not extensively reported, its structure is well-suited for such transformations. For instance, the amino group can be utilized in reactions like the synthesis of carbazoles, a class of nitrogen-containing polyaromatic heterocycles. nih.govrsc.org The general strategy often involves the intramolecular C-H amination of appropriately substituted biphenyl (B1667301) derivatives, a pathway that could potentially start from this compound.

An Intermediate in the Synthesis of Isoxazole Derivatives

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are prevalent in many biologically active molecules and are considered important pharmacophores. google.com The synthesis of isoxazole rings can be achieved through various methods, often involving the reaction of a hydroxylamine (B1172632) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.netorganic-chemistry.orgnih.gov

Aminophenols are known precursors for the synthesis of isoxazole derivatives. The amino group can be transformed into other functionalities that are then incorporated into the isoxazole ring. Although specific examples detailing the conversion of this compound to isoxazole derivatives are not prominently featured in publicly accessible literature, the general synthetic routes for preparing isoxazoles from aminophenols are well-established. google.comresearchgate.net A common approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov The amino group of an aminophenol can be a handle to introduce the necessary functionality for generating the nitrile oxide in situ.

A Pivotal Synthetic Intermediate in Medicinal Chemistry Research

The quest for new and effective therapeutic agents is a driving force in medicinal chemistry. This compound plays a significant role in this endeavor, serving as a versatile scaffold for the development of new chemical entities and offering strategies to enhance the physicochemical properties of drug candidates.

A Scaffold for the Development of New Chemical Entities

A "new chemical entity" (NCE) is a drug that contains no active moiety that has been approved by the regulatory authority in that country. wikipedia.org The development of NCEs is a cornerstone of pharmaceutical innovation. The molecular framework of this compound provides an excellent starting point for the synthesis of novel compounds with potential therapeutic activity. Its ability to be selectively functionalized at multiple positions allows for the creation of diverse libraries of compounds for biological screening.

A notable application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. bldpharm.comchiralen.com Consequently, kinase inhibitors are a major focus of drug discovery efforts. sigmaaldrich.com For example, this compound has been used as a key intermediate in the preparation of novel phthalic-based anticancer tyrosine kinase inhibitors.

Strategies for Enhancing Molecular Solubility and Stability in Drug Design

The physicochemical properties of a drug molecule, such as its solubility and stability, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. The tert-butoxy (B1229062) group, a bulky and lipophilic substituent, can significantly influence these properties. nih.gov

Precursor for Advanced Prodrug Architectures

The design of prodrugs is a critical strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The use of specific chemical moieties can enhance drug delivery, targeting, and metabolic stability. While direct evidence of this compound in clinically approved prodrugs is scarce, its structural features are relevant to prodrug design. The amino and phenol (B47542) groups can serve as handles for attaching promoieties that can be cleaved in vivo to release the active drug.

The tert-butyl group, in particular, is a common feature in certain prodrug strategies. For instance, tert-butyl esters have been explored as prodrugs for carboxylic acid-containing drugs to enhance their lipophilicity and membrane permeability. Similarly, the tert-butoxycarbonyl (Boc) protecting group, which is structurally related to the tert-butoxy group, is widely used in peptide and amino acid chemistry to create prodrugs that can be activated by specific enzymes or physiological conditions. nih.govnih.gov

The functionalization of natural phenols to create prodrugs with improved biological activity is a well-established field. nih.gov For example, the esterification of phenols with amino acids can create prodrugs with altered solubility and bioavailability. nih.gov Given that this compound contains both a phenolic hydroxyl and an amino group, it could theoretically be used to synthesize dual-action prodrugs or codrugs, where two different therapeutic agents are linked together.

Table 1: Potential Prodrug Strategies Utilizing Functional Groups Present in this compound

| Functional Group | Potential Prodrug Linkage | Rationale |

| Amino Group | Amide, Carbamate | Can be designed for enzymatic cleavage to release an active amine-containing drug. |

| Phenolic Hydroxyl | Ester, Carbonate, Ether | Can mask the polar hydroxyl group to improve membrane permeability; cleavable in vivo. |

| tert-Butoxy Group | Contributes to Lipophilicity | Can enhance passive diffusion across biological membranes. |

Applications in Material Science Precursors

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a candidate for the synthesis of various monomers and intermediates used in material science.

Aromatic amines and phenols are common monomers in the synthesis of high-performance polymers such as polyamides, polyimides, and polyethers. The specific substitution pattern of this compound could lead to polymers with unique properties. For instance, the bulky tert-butoxy group could influence the polymer's solubility, thermal stability, and chain packing.

While direct polymerization of this compound is not extensively reported, related aminophenols are known to be used in polymer synthesis. For example, m-aminophenol can be used in the preparation of polymers. google.com The reaction of phenol- and thiophenol-terminated compounds with bisoxazolines is a known method for polymer synthesis. researchgate.net The amino and hydroxyl groups of this compound could potentially react with various co-monomers to form a range of polymer architectures.

Table 2: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-monomer | Resulting Polymer Type | Potential Properties |

| Polycondensation | Diacyl chloride, Dicarboxylic acid | Polyamide, Polyesteramide | High thermal stability, specific solubility |

| Polyaddition | Diisocyanate, Diepoxide | Polyurea, Polyurethane | Elastomeric or rigid materials |

| Ring-Opening Polymerization | Lactams, Lactones (after modification) | Copolymers | Tailorable properties |

Phenolic compounds, particularly those with sterically hindered phenol groups, are widely used as antioxidants and stabilizers in plastics, rubbers, and other polymeric materials. nih.gov They function by scavenging free radicals and inhibiting oxidative degradation. The structure of this compound, with its phenolic hydroxyl group, suggests its potential as a precursor for such additives.

The tert-butyl group is a key feature in many commercial antioxidants, as it provides steric hindrance to the phenolic hydroxyl group, which enhances its stability and antioxidant activity. nih.gov While 2,6-di-tert-butylphenol (B90309) is a more common backbone for industrial antioxidants, the functionalization of this compound could lead to novel antioxidants with tailored properties. The amino group could be used to attach the antioxidant moiety to a polymer backbone, creating a non-migrating stabilizer.

The development of organic materials for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on molecules with specific electronic properties. Aromatic amines and phenols are common building blocks in the synthesis of these materials due to their electron-donating nature.

While there is no specific literature detailing the use of this compound in optoelectronic materials, its structural components are relevant. The combination of an amino and a hydroxyl group on an aromatic ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule, which are critical for charge injection and transport in organic electronic devices. The tert-butoxy group can enhance solubility in organic solvents, which is crucial for the solution-based processing of these materials. The functionalization of the amino and hydroxyl groups could be used to tune the electronic properties and create more complex conjugated systems suitable for optoelectronic applications.

Future Research Directions and Emerging Paradigms

Development of Novel and Highly Efficient Synthetic Pathways

While established routes to substituted aminophenols exist, the future of synthesizing 3-Amino-5-(tert-butoxy)phenol will likely focus on developing more efficient, sustainable, and scalable methods. Current research in organic synthesis points towards several promising directions. One key area is the development of one-pot, multi-component reactions that can construct the core structure from simpler, readily available starting materials, minimizing intermediate isolation steps and waste generation. nih.gov

Furthermore, the application of novel catalytic systems is a burgeoning field. For instance, copper-catalyzed three-component amino oxygenation of alkenes has emerged as a powerful method for creating diverse 1,2-amino ether motifs. acs.org Future research could adapt such methodologies to introduce the amino and ether functionalities onto a phenolic backbone in a highly controlled manner. The use of silyl (B83357) ethers as O-nucleophiles in these reactions highlights the potential for innovative approaches to C-O bond formation, which is central to the synthesis of alkoxy-substituted phenols. acs.orgresearchgate.net

The development of a synthetic route for 3-amino-5-halo-2-iodobenzoates, which are versatile starting materials in pharmaceutical synthesis, showcases a strategy of functional group manipulation on an aromatic ring. researchgate.net A similar strategic approach could be envisioned for the synthesis of this compound, potentially starting from more accessible precursors and introducing the functional groups in a regioselective fashion.

| Potential Synthetic Strategy | Key Features | Anticipated Advantages |

| Multi-component Reactions | Convergent synthesis from simple building blocks. nih.gov | Increased efficiency, reduced waste, and step economy. nih.gov |

| Advanced Catalysis | Utilization of transition metal catalysts (e.g., copper) for C-N and C-O bond formation. acs.org | High functional group tolerance, milder reaction conditions. acs.org |

| Flow Chemistry | Continuous processing for improved safety, scalability, and reproducibility. | Enhanced control over reaction parameters, potential for automation. |

| Biocatalysis | Use of enzymes for selective transformations. | High stereoselectivity and regioselectivity, environmentally benign conditions. |

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and designing new ones. For transformations involving this compound, future research will likely employ a combination of experimental and computational techniques to elucidate complex reaction pathways.

Mechanistic studies, such as those performed on copper-catalyzed amino etherification reactions, can reveal the roles of radical intermediates and the influence of reagents like silyl ethers on the reaction outcome. acs.org By analogy, detailed mechanistic investigations into the formation and reactions of this compound could uncover critical information about transition states, intermediates, and the influence of the tert-butoxy (B1229062) group on the reactivity of the amino and phenolic moieties. This understanding is crucial for controlling selectivity and improving yields.

Computational chemistry, including Density Functional Theory (DFT) calculations, can provide invaluable insights into reaction energy profiles, bond-forming and bond-breaking events, and the electronic effects of substituents. Such studies can help to rationalize experimental observations and predict the feasibility of new transformations.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. nih.gov For this compound, these technologies can be applied in several ways. ML models can be trained on large datasets of chemical reactions to predict the outcomes of novel synthetic routes, including the formation of byproducts and the optimal reaction conditions. nih.gov This predictive power can significantly reduce the amount of trial-and-error experimentation required. arxiv.org

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reaction Outcome Prediction | ML models predict the major product and yield of a given reaction. nih.govnih.gov | Accelerates the discovery of efficient synthetic routes by prioritizing promising reactions. nih.govarxiv.org |

| Retrosynthesis Planning | AI algorithms suggest synthetic pathways from target molecule to starting materials. nih.gov | Identifies novel and potentially more efficient synthetic strategies. |

| Property Prediction | Models predict physicochemical and biological properties of new derivatives. | Guides the design of new molecules with desired characteristics. |

Exploration of New Derivatization Opportunities

The trifunctional nature of this compound provides a rich platform for the synthesis of new derivatives with potentially valuable properties. The amino group can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic systems. The phenolic hydroxyl group can be etherified or esterified, and its reactivity can be modulated by the electronic effects of the other substituents.

Future research will likely focus on creating libraries of derivatives and screening them for various applications. For example, derivatization of the amino group could lead to new ligands for metal catalysts or building blocks for pharmacologically active compounds. The synthesis of various 3-aminophenol (B1664112) derivatives has been explored to determine their antimicrobial activity, suggesting a potential avenue for new derivatives of this compound. researchgate.net Similarly, the synthesis of 3-amino-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,4-naphthoquinones has yielded compounds with antibacterial and antifungal properties. researchgate.net

The tert-butoxy group, while often considered a protecting group, also imparts significant steric bulk and lipophilicity, which can be exploited to fine-tune the properties of the resulting derivatives. The synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate demonstrates the use of a tert-butyl ester in the synthesis of complex molecules. mdpi.com

Unconventional Applications in Interdisciplinary Fields

Beyond its traditional role as a synthetic intermediate, this compound and its derivatives could find applications in a variety of interdisciplinary fields. The combination of a redox-active aminophenol core with a bulky, solubilizing tert-butoxy group suggests potential uses in materials science and electronics.

For instance, aminophenol derivatives can be electropolymerized to form conductive polymers. The tert-butoxy group could enhance the solubility of the resulting polymer in organic solvents, facilitating its processing and incorporation into devices. The antioxidant properties inherent to many phenolic compounds could also be harnessed. nih.govmdpi.com Derivatives of this compound could be investigated as novel antioxidants for polymers, lubricants, or biological systems. The presence of the tert-butyl group often enhances the stability and antioxidant efficacy of phenolic compounds. nih.govmdpi.com

Furthermore, the fluorescent properties of aminophenol derivatives could be explored for the development of new chemical sensors or imaging agents. The electronic properties of the fluorophore could be tuned by modifying the amino and hydroxyl groups, as well as by introducing other functional groups onto the aromatic ring. The synthesis of m-aryloxy phenols has led to intermediates for functional plastics and compounds with biological activity, indicating the broad potential of such scaffolds. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5-(tert-butoxy)phenol, and what factors influence yield optimization?

- Methodological Answer :

- Nucleophilic substitution : Introduce the tert-butoxy group via reaction of tert-butyl halides with phenolic hydroxyl groups under basic conditions (e.g., K₂CO₃ in DMF). Protect the amino group with Boc (tert-butoxycarbonyl) to prevent side reactions.

- Cycloaddition : Use 1,3-dipolar cycloaddition, as demonstrated for structurally similar TSAO derivatives, where azides react with acetylenes to form triazole rings .

- Yield Optimization : Key factors include reaction temperature (60–80°C), anhydrous conditions, and stoichiometric control of tert-butylating agents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms tert-butoxy protons as a singlet at ~1.3 ppm. Aromatic protons adjacent to the amino group show deshielding (δ 6.5–7.2 ppm). ¹³C NMR identifies the tert-butyl carbon at ~28–30 ppm and phenolic oxygen-linked carbons at ~150 ppm.

- IR Spectroscopy : Detect O–H (phenolic) stretch at ~3300 cm⁻¹ and N–H (amine) at ~3400 cm⁻¹. Absence of peaks >1700 cm⁻¹ rules out carbonyl impurities.

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95%). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 210.1364) .

Q. What safety protocols are recommended for handling this compound based on its physicochemical properties?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential dust/aerosol formation.

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Disposal : Follow EPA guidelines for phenolic waste (neutralization with NaOH prior to disposal) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., tert-butoxy vs. methoxy) and assess anti-HIV or antioxidant activity. For example, 5-substituted TSAO derivatives showed 10–100× higher potency than unsubstituted analogs .

- Controlled Assays : Use standardized cell lines (e.g., MT-4 lymphocytes for HIV-1 inhibition) and normalize data to internal controls (e.g., EC₅₀ values).

- Data Reconciliation : Cross-validate results using orthogonal techniques (e.g., SPR binding assays vs. cytotoxicity screens) .

Q. How does the tert-butoxy group influence the compound’s reactivity in free radical-mediated reactions?

- Methodological Answer :

- Radical Stabilization : The tert-butoxy group donates electron density via hyperconjugation, stabilizing intermediates in radical chain reactions (e.g., polymerization).

- Leaving Group Potential : Under acidic conditions, the tert-butoxy group can hydrolyze to form phenolic radicals, as observed in peroxy ester decompositions .

- Synthetic Applications : Leverage tert-butoxy-directed regioselectivity in C–H functionalization reactions (e.g., tert-butylperoxy phosphate-mediated couplings) .

Q. What enzymatic systems are compatible with this compound for targeted modifications, and what challenges arise from steric hindrance?

- Methodological Answer :

- Compatible Enzymes : Lyases (e.g., EC 4.1.99.26) catalyze bond cleavage in phenolic derivatives. Transferases (e.g., methyltransferases) may modify the amino group if steric bulk is minimized.

- Steric Challenges : The tert-butyl group reduces substrate binding in enzyme active sites. Mitigate this via:

- Directed Evolution : Engineer enzymes (e.g., P450 monooxygenases) with expanded active sites.

- Protecting Groups : Temporarily replace tert-butoxy with smaller moieties (e.g., TBDMS) during enzymatic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.